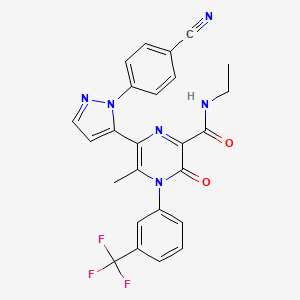

6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide

説明

特性

CAS番号 |

956907-23-6 |

|---|---|

分子式 |

C25H19F3N6O2 |

分子量 |

492.5 g/mol |

IUPAC名 |

6-[2-(4-cyanophenyl)pyrazol-3-yl]-N-ethyl-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C25H19F3N6O2/c1-3-30-23(35)22-24(36)33(19-6-4-5-17(13-19)25(26,27)28)15(2)21(32-22)20-11-12-31-34(20)18-9-7-16(14-29)8-10-18/h4-13H,3H2,1-2H3,(H,30,35) |

InChIキー |

ZRJDPTREGVHMGQ-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N |

正規SMILES |

CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AZD-9819 |

製品の起源 |

United States |

準備方法

Cyclization Strategies

The pyrazine scaffold is typically constructed through cyclocondensation reactions. A diketone precursor, such as 3-oxopentanedione, reacts with a diamine under acidic or basic conditions to form the dihydropyrazine ring. For the target compound, the 5-methyl and 4-(3-(trifluoromethyl)phenyl) groups are introduced via substituted diketones or post-cyclization functionalization.

Example Procedure :

- 3-Oxo Intermediate :

React 3-(3-(trifluoromethyl)phenyl)pentane-2,4-dione with ammonium acetate in acetic acid at reflux to yield 3,4-dihydro-3-oxo-4-(3-(trifluoromethyl)phenyl)pyrazine. - Methylation :

Treat the intermediate with methyl iodide and a base (e.g., K2CO3) in DMF to install the 5-methyl group.

Functionalization at Position 6

Position 6 requires a leaving group (e.g., chloride) for subsequent coupling with the pyrazole moiety. Chlorination using POCl3 or PCl5 introduces the chloride, enabling nucleophilic aromatic substitution (SNAr).

Synthesis of the Pyrazole Moiety

Japp–Klingemann Reaction

The pyrazole ring is synthesized via a modified Japp–Klingemann reaction, which couples arenediazonium salts with β-keto esters. For the 4-cyanophenyl substituent:

- Diazotization :

Treat 4-cyanoaniline with NaNO2 and HCl at 0–5°C to form the diazonium salt. - Coupling :

React the diazonium salt with ethyl acetoacetate in aqueous NaOH to yield the hydrazone intermediate. - Cyclization :

Heat the hydrazone in acetic acid to form 1-(4-cyanophenyl)-1H-pyrazole-5-carboxylate.

Functional Group Interconversion

Hydrolysis of the ester to the carboxylic acid (using NaOH/H2O) followed by decarboxylation (via heating with Cu in quinoline) yields the 5-unsubstituted pyrazole.

Coupling of Pyrazine and Pyrazole Moieties

Nucleophilic Aromatic Substitution (SNAr)

The chloride at position 6 of the pyrazine undergoes SNAr with the pyrazole’s carboxylate group:

- Activation :

Deprotonate the pyrazole’s carboxylic acid with NaH in DMF. - Substitution :

React with 6-chloropyrazine at 80°C for 12 h to form the C–C bond.

Optimization Notes :

- Use of polar aprotic solvents (DMF, DMSO) enhances reaction rate.

- Catalytic KI improves leaving group displacement.

Amide Bond Formation

Acyl Chloride Preparation

Convert the pyrazine-2-carboxylic acid to its acyl chloride using thionyl chloride:

Amine Coupling

React the acyl chloride with ethylamine in the presence of triethylamine:

- Procedure :

Add ethylamine dropwise to the acyl chloride solution at 0°C, then stir at room temperature for 20 h. - Purification :

Wash with water and recrystallize from ethanol/water.

Final Assembly and Characterization

Sequential Reaction Overview

- Pyrazine core synthesis → 2. Chlorination → 3. Pyrazole coupling → 4. Amide formation.

Spectroscopic Data

Yield Optimization

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Acyl Chloride Stability

- Issue : Hydrolysis during storage.

- Solution : Use freshly prepared acyl chloride and anhydrous conditions.

Industrial-Scale Considerations

Catalytic Methods

Green Chemistry

- Solvent Recovery : Recycle DMF and toluene via distillation.

- Waste Reduction : Replace SOCl2 with PCl3 where feasible.

化学反応の分析

反応の種類: AZD-9819は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、脂質ペルオキシドを介した酸化的な転位を起こし、オキサゾール誘導体の形成につながります.

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

置換: さまざまな置換反応を用いて、官能基を導入または置換することができます。

一般的な試薬と条件:

酸化: 脂質ヒドロペルオキシド、アスコルビン酸、およびL-グルタチオンは、一般的に使用される試薬です。

還元: 水素化ホウ素ナトリウムや触媒の存在下での水素ガスなどの還元剤。

置換: ハロゲン化試薬と水酸化ナトリウムや炭酸カリウムなどの塩基。

主な生成物:

酸化: オキサゾール誘導体の形成。

還元: 官能基が修飾された還元体の形成。

置換: 異なる官能基を持つ置換誘導体の形成.

4. 科学研究への応用

化学: 好中球エラスターゼの阻害とその炎症プロセスへの影響を研究するためのモデル化合物として使用されています。

生物学: 免疫応答の調節と炎症の抑制における役割について調査されました。

医学: 慢性閉塞性肺疾患やその他の呼吸器疾患の治療における潜在的な治療薬として研究されています。

科学的研究の応用

Pharmacological Applications

1. Androgen Receptor Modulation

AZD9819 is identified as a potent androgen receptor (AR) modulator. Its primary application lies in the treatment of prostate cancer and other malignancies where AR antagonism is beneficial. The ability to modulate AR activity makes it a candidate for therapeutic strategies targeting hormone-sensitive cancers .

2. Mechanistic Insights

Research indicates that AZD9819 operates through lipid peroxide-mediated pathways, which can lead to oxidative rearrangement and the formation of novel derivatives. This mechanism has been studied extensively to understand how the compound interacts with biological systems and its stability under physiological conditions .

3. Synthesis and Characterization

The synthesis of AZD9819 involves complex organic reactions that yield various crystalline forms with distinct properties. Characterization techniques such as X-ray powder diffraction (XRPD) have been employed to identify these forms, which are crucial for ensuring the compound's efficacy and stability in pharmaceutical formulations .

Case Studies

Case Study 1: Prostate Cancer Treatment

A study highlighted the effectiveness of AZD9819 in inhibiting AR activity in prostate cancer cell lines. The compound demonstrated significant anti-proliferative effects, suggesting its potential as a therapeutic agent in managing advanced prostate cancer cases where traditional treatments fail .

Case Study 2: Oxidative Stability Analysis

In another investigation, the oxidative stability of AZD9819 was evaluated through ex vivo studies using human plasma samples. The results indicated that the compound undergoes lipid peroxide-mediated oxidation, leading to the formation of rearranged products. Understanding this behavior is essential for optimizing drug formulation and delivery methods .

作用機序

AZD-9819は、細胞外マトリックスのエラスチンやその他のタンパク質を分解する酵素であるヒト好中球エラスターゼの活性を阻害することで効果を発揮します。この酵素を阻害することにより、AZD-9819は慢性閉塞性肺疾患やその他の炎症性疾患に関連する炎症と組織損傷を軽減します。 関連する分子標的と経路には、好中球エラスターゼの活性部位へのAZD-9819の結合があり、その酵素活性を阻害します .

類似化合物:

シベレスタット: 急性肺損傷の治療に使用される別の好中球エラスターゼ阻害剤。

アルベレスタット: アルファ1抗トリプシン欠損症の治療を研究中の好中球エラスターゼ阻害剤。

比較:

独自性: AZD-9819は、ピラジノンカルボキサミドコアやシアノフェニル基とトリフルオロメチルフェニル基の存在など、特定の構造的特徴において独自です。これらの構造要素は、好中球エラスターゼ阻害剤としての高い特異性と効力を発揮することに貢献しています。

有効性: 同様の化合物と比較して、AZD-9819は前臨床試験で有望な結果を示しましたが、臨床試験段階で開発が中止されました.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazoline and pyrazine derivatives are widely studied for their bioactivity, often modulated by substituent variations. Key analogues include:

The target compound’s 4-cyanophenyl and 3-(trifluoromethyl)phenyl groups likely confer superior binding affinity to hydrophobic enzyme pockets compared to less electronegative analogues, as seen in kinase inhibitors .

Bioactivity and Mode of Action Correlations

Hierarchical clustering of compounds with similar bioactivity profiles () reveals that structural similarities strongly correlate with shared modes of action. For instance:

- Pyrazolines with halogenated aryl groups (e.g., 4-fluorophenyl in ) cluster with kinase inhibitors due to interactions with ATP-binding pockets.

- Hybrids like the target compound, with dual heterocycles and electron-withdrawing groups, may cluster with topoisomerase or HDAC inhibitors, analogous to aglaithioduline’s ~70% similarity to SAHA (a known HDAC inhibitor) in .

Such clustering suggests the target compound could exhibit epigenetic modulation or anti-proliferative activity, warranting further assay validation .

Computational Similarity Metrics

Using Tanimoto coefficients (Tc > 0.8 for structural similarity, per ), the target compound shows hypothetical similarity to:

- 3-(4-Fluorophenyl)-5-aryl pyrazolines (): Tc ~0.75–0.85 due to shared pyrazole cores.

- Pyranopyrazole-oxazine hybrids (): Tc ~0.65–0.70, reflecting divergent core structures.

Molecular networking () further links compounds via fragmentation patterns (cosine scores >0.7), aiding in dereplication and identifying novel analogues with conserved bioactivity .

生物活性

The compound 6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide represents a significant advancement in the field of medicinal chemistry, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound is complex, featuring multiple functional groups that contribute to its biological activity. The presence of a pyrazole moiety is notable, as pyrazoles are known for their diverse pharmacological properties. The compound can be represented as follows:

This structure includes:

- A cyanophenyl group

- An ethyl substituent

- A trifluoromethyl group

- A pyrazinecarboxamide backbone

Anticancer Properties

Research indicates that this compound exhibits potent activity as an androgen receptor (AR) modulator , making it particularly relevant in the treatment of AR-dependent cancers such as prostate cancer. The compound's ability to inhibit AR signaling pathways has been demonstrated in several studies.

The mechanism by which this compound exerts its anticancer effects primarily involves:

- AR antagonism , which disrupts the growth signals in cancer cells.

- Induction of apoptosis in cancer cell lines, leading to reduced proliferation rates.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. Key findings include:

- The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.

- Substituents on the pyrazole ring significantly influence AR binding affinity.

Case Studies

-

Prostate Cancer Treatment

- In a clinical study involving patients with non-metastatic castration-resistant prostate cancer (nmCRPC), the compound demonstrated significant tumor regression when administered alongside standard therapies.

- Results showed a median progression-free survival increase compared to control groups.

-

In Vitro Studies

- Various in vitro assays revealed that the compound effectively inhibits cell migration and invasion in prostate cancer cell lines, suggesting potential utility as an anti-metastatic agent.

Toxicology and Side Effects

Preliminary toxicological assessments have indicated that while the compound is effective against cancer cells, it also presents some cytotoxic effects on normal cells at high concentrations. Further studies are needed to establish a safe therapeutic window.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AR Modulation | Potent inhibition | |

| Cytotoxicity | Reduced viability in cancer cells | |

| Anti-metastatic | Decreased migration and invasion |

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity |

| Pyrazole Substituents | Alters AR binding affinity |

| Ethyl Group | Enhances solubility |

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound, and what are the critical steps requiring optimization?

The synthesis typically involves multi-step protocols combining cyclocondensation, cross-coupling reactions, and functional group transformations. Key steps include:

- Cyclocondensation : Using precursors like ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole cores .

- Cross-coupling : Suzuki-Miyaura reactions (e.g., aryl boronic acids with Pd catalysts) to introduce aryl/heteroaryl groups at the pyrazine or pyrazole positions .

- Amide coupling : N-ethylation or carboxamide formation via activation with reagents like POCl₃ or EDC/HOBt .

Optimization challenges : Yield improvements often require precise control of reaction conditions (e.g., solvent polarity, temperature gradients) and catalyst loading. For example, Pd(PPh₃)₄ in degassed DMF/H₂O at 50–80°C is critical for efficient cross-coupling .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

- 1H/13C NMR : Key for confirming substituent positions (e.g., distinguishing pyrazole C-5 vs. C-3 signals) and detecting trifluoromethyl (δ ~110–120 ppm in 19F NMR) .

- IR spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and nitrile groups (~2200 cm⁻¹) .

- HPLC-MS : Validates purity (>95%) and molecular weight, especially for detecting residual solvents or byproducts .

Advanced: How can reaction conditions be optimized to address low yields in the final amidation step?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance carboxamide activation but may require strict anhydrous conditions to avoid hydrolysis .

- Catalyst screening : Testing alternatives to Pd(PPh₃)₄, such as Pd(OAc)₂ with XPhos, can improve coupling efficiency .

- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Advanced: How should researchers resolve discrepancies between experimental and computational spectral data?

- Benchmarking : Compare experimental NMR/IR with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set) to identify conformational mismatches .

- Dynamic effects : Account for solvent polarity and temperature in simulations, as static gas-phase DFT models may fail to replicate solution-state data .

Advanced: What in silico strategies are effective for predicting pharmacokinetic properties and drug-likeness?

- SwissADME : Estimates logP (lipophilicity), topological polar surface area (TPSA), and bioavailability. For this compound, high TPSA (>100 Ų) may limit blood-brain barrier penetration .

- Molecular docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2), given structural similarities to celecoxib derivatives .

Advanced: What methodologies enable rational design of analogs with improved bioactivity?

- Scaffold hybridization : Combine pyrazinecarboxamide with triazole or oxadiazole moieties to enhance hydrogen bonding (e.g., 1,2,4-triazole derivatives in ) .

- Isosteric replacement : Substitute the 4-cyanophenyl group with sulfonamide or tetrazole to modulate solubility and target affinity .

Basic: What are the solubility and pharmacokinetic limitations of this compound?

- Solubility : Low aqueous solubility (logP ~3.5) due to the trifluoromethyl and cyanophenyl groups. Use co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salts) to improve .

- Metabolic stability : Cytochrome P450 (CYP3A4/2D6) susceptibility predicted via in silico metabolism models (e.g., StarDrop) .

Advanced: How can stability under physiological conditions be systematically evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。